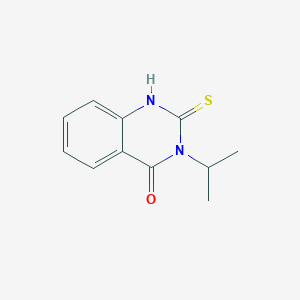

3-isopropyl-2-mercaptoquinazolin-4(3H)-one

Description

Historical Context and Significance in Medicinal Chemistry

The journey of the quinazolinone scaffold in science began in the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov However, the parent quinazoline (B50416) molecule was not prepared until years later, with a more satisfactory synthesis being devised by Gabriel in 1903. nih.gov The name "quinazoline" itself was proposed by Widdege in 1887. tsijournals.com

The significance of this scaffold in medicinal chemistry was truly cemented in the mid-20th century with the isolation and structural elucidation of naturally occurring quinazolinone alkaloids. A pivotal moment was the discovery of febrifugine (B1672321) from the Chinese plant Dichroa febrifuga, which has been used in traditional medicine for its antimalarial properties for over 2,000 years. researchgate.netbiomedpharmajournal.org Febrifugine, a quinazolinone-based alkaloid, exhibited potent antimalarial activity, proving to be significantly more active than quinine (B1679958) in preclinical models. researchgate.net This discovery spurred immense interest in quinazolinone derivatives, leading to the synthesis and evaluation of numerous analogues for a wide array of therapeutic applications. nih.govresearchgate.netnih.gov Today, the quinazolinone core is a constituent of over 150 naturally occurring alkaloids and is found in several clinically approved drugs, highlighting its enduring importance in drug discovery. tsijournals.com

Overview of Quinazolinone Structural Features and Privileged Nature

The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry. tsijournals.comrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for designing novel bioactive compounds. The privileged nature of the quinazolinone core stems from several key features.

Structurally, it consists of a fused bicyclic system where a benzene (B151609) ring is fused to a pyrimidine (B1678525) ring. tsijournals.com This aromatic system is stable and its lipophilic character aids in penetrating biological membranes, including the blood-brain barrier, making it suitable for targeting the central nervous system. tsijournals.com The quinazolinone structure, particularly the common 4(3H)-quinazolinone isomer, offers multiple points for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. tsijournals.commdpi.com

Structure-activity relationship (SAR) studies have consistently shown that modifications at positions 2, 3, 6, and 8 of the quinazolinone ring can significantly alter biological activity. tsijournals.comrsc.orgmdpi.com For instance, the presence of a substituted aromatic ring at position 3 and various groups (e.g., methyl, amine, or thiol) at position 2 are often essential for antimicrobial activities. nih.gov The ease of synthesis and the flexibility for structural modification further enhance its appeal to medicinal chemists, providing a chemically diverse space for therapeutic exploration. mdpi.com

Research Trajectories of Quinazolinone Derivatives in Chemical Biology

The versatile quinazolinone scaffold has been the subject of extensive research, leading to the discovery of derivatives with a broad spectrum of biological activities. This has established diverse research trajectories for these compounds within chemical biology and drug development.

Anticancer Research: A significant portion of quinazolinone research focuses on oncology. nih.govmdpi.com Derivatives have been developed as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation. mdpi.comnih.gov Some compounds have also been found to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells, acting as potent antimitotic agents by inhibiting tubulin polymerization. rsc.orgnih.gov The broad-spectrum cytotoxic activity of 2,3-disubstituted quinazolin-4(3H)-ones against various tumor cell lines is an area of active investigation. nih.govresearchgate.netrsc.org

Antimicrobial Applications: The emergence of drug-resistant pathogens has fueled the search for new antimicrobial agents, and quinazolinone derivatives have shown considerable promise. rsc.org Research has demonstrated that compounds bearing the 2-mercapto-quinazolin-4(3H)-one core, such as derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one, exhibit significant activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. tsijournals.comresearchgate.net The introduction of different substituents allows for the development of compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi. biomedpharmajournal.orgnih.gov

Other Therapeutic Areas: Beyond cancer and infectious diseases, quinazolinone derivatives have been explored for numerous other biological effects. These include anticonvulsant, anti-inflammatory, antiviral, antihypertensive, and analgesic properties. tsijournals.comresearchgate.net

A modern and promising research trajectory is the use of molecular hybridization, where the quinazolinone scaffold is combined with other pharmacologically active moieties (like triazole, chalcone (B49325), or pyridine) into a single molecule. researchgate.net This strategy aims to create hybrid compounds with potentially synergistic or novel biological activities, targeting multiple pathways or overcoming resistance mechanisms. researchgate.net

The compound 3-isopropyl-2-mercaptoquinazolin-4(3H)-one belongs to the class of 2,3-disubstituted quinazolinones. Based on the extensive research into its structural analogs, this specific compound represents a valuable subject for investigation within these established research trajectories. The presence of the 2-mercapto group is a common feature in derivatives with antimicrobial and antitumor potential, while the isopropyl group at the N-3 position influences the compound's lipophilicity and steric profile, which can critically affect its interaction with biological targets. researchgate.netnih.govresearchgate.net Further studies on this compound could yield valuable insights into the structure-activity relationships of 2-thio-quinazolinones and potentially lead to the development of new therapeutic leads.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7(2)13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-7H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKBNUTUGMKWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368616 | |

| Record name | 3-isopropyl-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21038-90-4 | |

| Record name | NSC150544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-isopropyl-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-3-ISOPROPYL-2-THIOXO-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Modifications and Derivatization Strategies of 3 Isopropyl 2 Mercaptoquinazolin 4 3h One

Functionalization at the 2-Mercapto Position (S-alkylation/acylation)

The sulfur atom at the C-2 position of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one is a primary site for functionalization, most commonly through S-alkylation and S-acylation reactions. The mercapto group (-SH) can be readily converted to a thioether (-SR) or thioester (-SCOR) linkage, providing a straightforward method for introducing a wide variety of substituents.

Alkylation is typically achieved by reacting the parent compound with an alkylating agent in the presence of a base. researchgate.net For instance, S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been synthesized to explore their chemical properties. nih.gov These reactions often involve treating the quinazolinone with various alkyl halides. This S-alkylation serves as a foundational step for creating libraries of compounds with modified side chains attached to the sulfur atom. nih.gov

Table 1: Examples of S-alkylation Reactions on the 2-Mercaptoquinazolinone Scaffold This table is illustrative of general S-alkylation reactions on the 2-mercaptoquinazolinone core.

| Reactant | Reagent | Product Type |

| 2-Mercaptoquinazolinone | Alkyl Halide (e.g., Ethyl Bromide) | S-Alkyl-2-mercaptoquinazolinone |

| 2-Mercaptoquinazolinone | Benzyl Chloride | S-Benzyl-2-mercaptoquinazolinone |

| 2-Mercaptoquinazolinone | 2-Chloro-N-arylacetamide | S-(Acetamido)-2-mercaptoquinazolinone |

Substituent Effects and Derivatization at the N-3 Position (Isopropyl group)

The synthesis of the parent scaffold typically involves the condensation of anthranilic acids with appropriate isothiocyanates. researchgate.net Therefore, variation at the N-3 position is most effectively achieved by selecting different isothiocyanates during the initial synthesis. For example, using methyl isothiocyanate or phenyl isothiocyanate would yield N-3 methyl or N-3 phenyl analogues, respectively. The steric and electronic nature of the N-3 substituent can influence the reactivity of other positions on the quinazolinone core.

Modifications on the Benzo Ring System of the Quinazolinone Scaffold

The fused benzene (B151609) ring of the quinazolinone system presents opportunities for modification through electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation can introduce functional groups onto the aromatic ring, typically at positions 6 and 8. These newly introduced groups can then serve as handles for further derivatization, such as in cross-coupling reactions.

For instance, halogenated quinazolinones are versatile intermediates for metal-catalyzed carbon-carbon and carbon-heteroatom bond formations. researchgate.net The reactivity order for displacement in such reactions is generally C-I > C-Br >> C-Cl, which allows for selective functionalization. mdpi.com The introduction of substituents on the benzo ring significantly expands the structural diversity achievable from the basic quinazolinone scaffold.

Strategies for Introducing Structural Diversity around the Quinazolinone Core

Modern synthetic methodologies offer powerful tools for diversifying the quinazolinone scaffold beyond classical functionalization. These include C-H functionalization, cross-coupling reactions, and bioisosteric replacement studies.

Direct C-H bond functionalization has emerged as an efficient and atom-economical strategy for modifying heterocyclic compounds, including quinazolinones. bohrium.com This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate. Transition metal catalysis is often employed to achieve C-H activation and subsequent bond formation (C-C, C-N, C-O). bohrium.comrsc.org

These reactions can target C-H bonds on the benzo ring portion of the quinazolinone. researchgate.net Various transformations such as arylation, amination, acetoxylation, alkylation, and halogenation have been successfully applied to the quinazolinone core, demonstrating the broad scope of this strategy for structural diversification. rsc.org

Cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively used to modify halogenated quinazolinones. researchgate.netmdpi.com These reactions, often catalyzed by palladium, enable the formation of new bonds between the quinazolinone core and various coupling partners.

Suzuki-Miyaura Coupling: This reaction pairs a halogenated quinazolinone with an organoboron reagent to form a new C-C bond, often used to introduce aryl or vinyl groups. nih.gov

Sonogashira Coupling: Used to introduce alkyne fragments, this reaction involves the coupling of a halo-quinazolinone with a terminal alkyne, catalyzed by palladium and copper. mdpi.comnih.gov

Heck Coupling: This reaction forms a C-C bond by coupling the scaffold with an alkene. It has been used to create quinazolinone hybrids linked by an alkenyl chain. rsc.org

Buchwald-Hartwig Amination: This method is used for forming C-N bonds, allowing for the introduction of various amine substituents onto the quinazolinone ring system. mdpi.combohrium.com

Table 2: Common Cross-Coupling Reactions for Quinazolinone Derivatization

| Reaction Name | Catalyst System (Typical) | Bond Formed | Coupling Partner |

| Suzuki-Miyaura | Pd catalyst, Base | C(sp²)–C(sp²) | Aryl/Vinylboronic Acid |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst | C(sp²)–C(sp) | Terminal Alkyne |

| Heck | Pd catalyst, Base | C(sp²)–C(sp²) | Alkene |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base | C(sp²)–N | Amine |

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physicochemical properties. nih.govpreprints.org This approach can alter molecular properties like size, shape, electron distribution, and lipophilicity. preprints.org In the context of the quinazolinone scaffold, this can involve several types of replacements.

One example is the replacement of a carbon atom with a sulfur atom. uib.no This modification can impact the molecule's conformation and its ability to form hydrogen bonds. nih.gov Another common bioisosteric replacement is substituting a benzene ring with a thiophene (B33073) ring or replacing a carboxylic acid group with a tetrazole. Such modifications are crucial for fine-tuning the properties of the molecule and exploring the chemical space around the core structure.

Molecular Hybridization Approaches

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores from different bioactive molecules to create a single hybrid compound. This approach aims to develop novel therapeutic agents with improved affinity, selectivity, and efficacy, or a desired dual-action mechanism. In the context of this compound, its inherent biological activities can be augmented or modulated by hybridizing it with other known bioactive moieties. The presence of the reactive mercapto group at the C2 position and the potential for modification on the quinazolinone ring system provides ample opportunity for such derivatization.

Key molecular hybridization strategies involving the quinazolin-4(3H)-one scaffold include its conjugation with other heterocyclic systems, chalcones, and sulfonamides, among others. These approaches leverage the distinct pharmacological profiles of each component to create synergistic effects or to target multiple pathways involved in a disease state.

Hybridization with Chalcones

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including anticancer properties. The hybridization of the this compound scaffold with various chalcone (B49325) derivatives can lead to the development of potent cytotoxic agents.

The synthesis of such hybrids typically involves the S-alkylation of the 2-mercapto group of the quinazolinone with a reactive chalcone intermediate. For instance, acylated chalcones can be reacted with 2-mercapto-3-substituted-(3H)-quinazolin-4-ones to yield the target hybrid compounds. Research has shown that these quinazolin-4-one/chalcone hybrids can exhibit significant antiproliferative activity against various human cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

| Hybrid Compound Class | Linkage Strategy | Potential Biological Target | Reference |

| Quinazolin-4-one/Chalcone | S-alkylation of the 2-mercapto group with acylated chalcones | EGFR, BRAF | nih.gov |

Hybridization with Triazoles

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, known for its ability to form stable linkages and its contribution to the biological activity of various compounds. Molecular hybridization of this compound with triazole moieties can be achieved through "click chemistry," a highly efficient and versatile set of reactions.

| Hybrid Compound Class | Linkage Strategy | Potential Biological Target | Reference |

| Quinazolin-4-one/Triazole | Click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) | Bacterial enzymes | nih.gov |

Hybridization with Sulfonamides

Sulfonamides are a well-established class of pharmacophores with diverse biological activities, including antibacterial and anticancer effects. The incorporation of a sulfonamide moiety into the this compound structure can lead to hybrid molecules with enhanced therapeutic potential.

The synthesis of these hybrids can be accomplished by reacting a 3-(aminoalkyl)-2-(arylamino)-4(3H)-quinazolinone intermediate with various arylsulfonyl chlorides. The resulting 4(3H)-quinazolinone arylsulfonamide conjugates have been evaluated for their bioactivities, demonstrating potential as both antibacterial and antifungal agents. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the arylsulfonamido moiety can significantly influence the biological activity of the hybrid compounds.

| Hybrid Compound Class | Linkage Strategy | Potential Biological Target | Reference |

| Quinazolin-4-one/Sulfonamide | Sulfonylation of an amino-functionalized quinazolinone | Bacterial and fungal enzymes | nih.gov |

Structure Activity Relationship Sar Studies of 3 Isopropyl 2 Mercaptoquinazolin 4 3h One Derivatives

Principles of SAR in Quinazolinone Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a compound with its biological activity. For the quinazolinone scaffold, SAR research focuses on how modifications at various positions of its bicyclic ring system alter its interaction with biological targets. nih.govresearchgate.net The core structure consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, offering multiple sites for chemical modification. nih.gov

Key principles in quinazolinone SAR research involve:

Systematic Modification : Researchers systematically alter substituents at positions such as C-2, N-3, and on the fused benzene ring (positions 5, 6, 7, and 8). nih.govnih.gov

Bioisosteric Replacement : Functional groups are replaced with other groups that have similar physical or chemical properties to investigate which properties are crucial for activity.

Conformational Analysis : The three-dimensional shape of the molecule, which is influenced by its substituents, is studied to understand how it fits into the active site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) : Mathematical models are developed to establish a quantitative relationship between the chemical structure and biological activity. nih.govrsc.org These models help predict the activity of novel, unsynthesized compounds. nih.gov

These studies have revealed that the biological profile of a quinazolinone derivative can be significantly changed by even minor structural alterations, affecting its potency, selectivity, and pharmacokinetic properties. nih.gov

Impact of Substituents on Biological Activities (General Overview)

The pharmacological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.govresearchgate.net Positions 2, 3, 6, and 8 have been identified as particularly significant for modulating various pharmacological activities. nih.gov The introduction of different heterocyclic moieties, alkyl groups, and aromatic rings can lead to compounds with enhanced potency against a range of diseases.

Role of the Isopropyl Group at N-3 in Modulating Activity

The substituent at the N-3 position of the quinazolinone ring plays a crucial role in defining the molecule's biological activity. This position is often a key point for introducing diversity into the molecular structure. While the specific role of an isopropyl group on 3-isopropyl-2-mercaptoquinazolin-4(3H)-one is not extensively detailed in isolation, general SAR principles for N-3 substitutions provide significant context.

The size and nature of the substituent at N-3 can influence the molecule's lipophilicity and steric profile, which in turn affects its ability to cross biological membranes and bind to target proteins. nih.gov

Alkyl and Aryl Substitutions : The introduction of various groups at this position, including alkyl chains and aromatic or heteroaromatic rings, has been shown to be essential for antimicrobial and cytotoxic activities. nih.gov For instance, the presence of a substituted aromatic ring at position 3 is often considered critical for antimicrobial efficacy. nih.gov

Heterocyclic Moieties : Attaching different heterocyclic rings to the N-3 position has been a successful strategy for enhancing anticonvulsant activity. Studies have shown that compounds bearing a five-membered heterocyclic ring system at this position exhibit notable potency. nih.gov

The isopropyl group, being a small, branched alkyl chain, provides a moderate level of lipophilicity and a specific steric bulk that can orient other parts of the molecule for optimal interaction with a biological target.

Significance of the Thio Group at C-2 and its Derivatives in SAR

The C-2 position of the quinazolinone core is another critical site for structural modification. The presence of a mercapto (-SH) or thio group is a key feature in the parent compound and its derivatives. This group is often a starting point for further chemical synthesis to create a library of analogues. researchgate.net

Essential for Activity : The presence of a methyl or thiol group at the C-2 position has been identified as essential for certain antimicrobial activities. nih.gov

Derivatization : The thio group is highly versatile for creating derivatives. It can be alkylated to form various 2-alkylthio derivatives, a modification that has been shown to influence anticancer activity. nih.gov For example, placing a thioalkyl fragment at the C-2 position of quinazoline (B50416) has been found to increase activity in some contexts. nih.gov

Impact on Cytotoxicity : In studies of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives, the nature of the substituent on the thio group significantly impacted cytotoxic effects against various cancer cell lines. nih.gov

The following table illustrates how modifications at the C-2 position can influence anticancer activity in a series of 2-thio-substituted quinazolinones.

| Compound ID | C-2 Substituent | Rationale for Activity |

| Derivative A | -SH (Thiol) | Serves as a versatile precursor for further modifications. researchgate.net |

| Derivative B | -S-CH3 (Methylthio) | Small alkyl group, often maintains or slightly enhances baseline activity. nih.gov |

| Derivative C | -S-Alkyl (Longer Chain) | Increases lipophilicity, potentially improving cell membrane penetration. nih.gov |

| Derivative D | -S-Aryl (Arylthio) | Introduces aromatic interactions, which can enhance binding to target proteins. nih.gov |

Influence of Benzo Ring Substitutions on the Quinazolinone Efficacy

Halogen Substituents : The introduction of halogen atoms like chlorine, bromine, or fluorine is a common strategy. A chlorine atom at position 7 has been shown to favor anticonvulsant activity. nih.gov In other cases, bromo-substituents at position 6 were found to reduce activity in certain anti-inflammatory assays, while in others, they were part of the most promising compounds against bacterial strains. jocpr.com

Electron-Donating vs. Electron-Withdrawing Groups : The electronic nature of the substituent can drastically alter activity. For EGFR inhibitors, electron-donating groups at positions 6 and 7 were found to increase the activity of the compounds. mdpi.com Conversely, for other targets, electron-withdrawing groups on a phenyl ring attached elsewhere on the scaffold led to higher inhibitory activity. mdpi.com

Positional Importance : The position of the substituent is critical. SAR studies have highlighted that positions 6 and 8 are particularly significant for influencing different pharmacological activities. nih.govnih.gov For example, nitration of the quinazolinone ring typically occurs at position 6. nih.gov

The table below summarizes the effect of different substituents on the benzo ring on the antibacterial activity of a series of 4(3H)-quinazolinone derivatives. acs.org

| Compound | Benzo Ring Substituent | Activity (MIC in µg/mL) |

| Parent Compound | Unsubstituted | 2 |

| Derivative 73 | 6-Bromo | >16 (Inactive) |

| Derivative 74 | 6-Hydroxyl | >16 (Inactive) |

| Derivative 75 | 7-Bromo | >16 (Inactive) |

Data sourced from studies on Staphylococcus aureus. acs.org

SAR in Relation to Specific Pharmacological Targets for Quinazolinone Analogues

The versatility of the quinazolinone scaffold allows its derivatives to interact with a wide range of pharmacological targets. SAR studies are often tailored to optimize binding and inhibition of specific enzymes or receptors implicated in disease.

Epidermal Growth Factor Receptor (EGFR) Inhibitors : The 4-anilino-quinazoline moiety is a well-established scaffold for developing EGFR inhibitors used in cancer therapy. mdpi.comnih.gov SAR studies have revealed that hydrogen bonds between the N-1 of the quinazoline ring and methionine residues in the EGFR active site are crucial for potent inhibition. mdpi.com Substitutions at the C-6 and C-7 positions with small, electron-donating groups are generally favorable for activity. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibitors : Quinazolinone derivatives have been developed as antifolate agents that inhibit DHFR, a key enzyme in nucleotide synthesis. nih.gov For these compounds, a quinazolin-4-one scaffold with an electron-releasing substituent at the C-2 position is often required for activity. Modifications at the 2, 3, and 6-positions can significantly alter inhibitory activity. nih.gov

Adenosine (B11128) Receptor Antagonists : Certain quinazoline derivatives have been identified as antagonists for adenosine receptors. For the A2B receptor subtype, the N-3 nitrogen was found to be necessary for recognition, highlighting the importance of this position in guiding target selectivity. nih.gov

Antimicrobial Targets : As antimicrobial agents, quinazolinones are thought to interact with bacterial cell walls and DNA structures. nih.gov SAR for this activity emphasizes the importance of substitutions at C-2 and N-3, as well as the presence of halogens at positions 6 and 8 to enhance potency. nih.gov

The targeted approach in SAR allows for the development of highly selective agents, minimizing off-target effects and improving the therapeutic index of potential drug candidates. rsc.orgnih.gov

Mechanistic Investigations and Pharmacological Target Engagement of 3 Isopropyl 2 Mercaptoquinazolin 4 3h One Derivatives

Enzyme Inhibition Studies of Quinazolinone Compounds

Quinazolinone derivatives, including those related to 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, have been the subject of extensive research due to their potential to interact with and inhibit various enzymes, playing a crucial role in the progression of several diseases. These studies have highlighted the versatility of the quinazolinone scaffold in designing potent and selective enzyme inhibitors.

Kinase Inhibition (e.g., PI3K, EGFR) by Quinazolinone Derivatives

The quinazolinone core is a recognized scaffold in the development of kinase inhibitors, with some derivatives showing potent activity against key enzymes in cancer-related signaling pathways like Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com For instance, Idelalisib, a quinazolin-4(3H)-one derivative, is a known inhibitor of PI3K. mdpi.com Similarly, gefitinib (B1684475) and erlotinib (B232) are 4-aminoquinazoline derivatives that target and inhibit EGFR. mdpi.com

Research into novel 2-sulfanylquinazolin-4(3H)-one derivatives has revealed their potential as multi-targeted kinase inhibitors. mdpi.com One particular derivative, compound 5d , demonstrated significant inhibitory effects against a panel of kinases, including EGFR. mdpi.com The in silico molecular docking studies of compound 5d showed a good binding affinity within the ATP binding pocket of the tested kinases, suggesting a competitive mode of inhibition. mdpi.com

The design of these inhibitors often involves modifying substituents on the quinazolinone ring to optimize their interaction with the target kinase. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at the 2, 6, and 8 positions of the quinazoline (B50416) ring are significant in determining the pharmacological activity. nih.gov The development of these derivatives as dual inhibitors of EGFR and PI3K is an active area of research, aiming to overcome resistance mechanisms associated with single-target therapies.

Table 1: Kinase Inhibition by a 2-Sulfanylquinazolin-4(3H)-one Derivative (Compound 5d)

| Kinase Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| EGFR | 0.123 ± 0.008 | Erlotinib | 0.098 ± 0.005 |

| VEGFR2 | 0.155 ± 0.011 | Sorafenib | 0.090 ± 0.007 |

| HER2 | 0.254 ± 0.017 | Erlotinib | 0.198 ± 0.011 |

| CDK2 | 2.097 ± 0.126 | Roscovitine | 0.32 ± 0.019 |

Data derived from a study on novel 2-sulfanylquinazolin-4(3H)-one derivatives. mdpi.com

Carbonic Anhydrase (CA) Inhibition by S-substituted 2-mercaptoquinazolin-4(3H)-ones

A series of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives incorporating 4-ethylbenzenesulfonamides have been synthesized and evaluated for their inhibitory action against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. researchgate.net Several of these compounds displayed potent and selective inhibition of the tumor-associated isoforms hCA IX and hCA XII, which are implicated in the survival and proliferation of cancer cells. nih.govnih.gov

The inhibitory activity of these compounds is attributed to the interaction of the sulfonamide group with the zinc ion in the active site of the carbonic anhydrase enzyme. Molecular docking studies have been conducted to elucidate the binding modes of the most potent compounds, revealing interactions that contribute to their high affinity and selectivity. researchgate.net For example, compounds 2 and 4 from one study showed efficient and selective inhibition of the antitumor-associated hCA IX and hCA XII isoforms. nih.gov

The selectivity of these inhibitors for the tumor-associated isoforms over the ubiquitous cytosolic isoforms hCA I and II is a critical aspect of their therapeutic potential, as it could lead to fewer side effects. nih.gov The structure-activity relationship of these S-substituted 2-mercaptoquinazolin-4(3H)-ones provides a basis for the design of new and more effective carbonic anhydrase inhibitors. researchgate.net

Table 2: Carbonic Anhydrase Inhibition by S-substituted 2-mercaptoquinazolin-4(3H)-one Derivatives (Selected Compounds)

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 2 | 380.2 ± 31.4 | 6.4 ± 0.5 | 40.7 ± 3.1 | 13.0 ± 1.1 |

| 3 | 245.3 ± 20.1 | 7.9 ± 0.6 | 7.1 ± 0.5 | 3.1 ± 0.2 |

| 4 | 760.1 ± 62.3 | 185.7 ± 15.2 | 8.0 ± 0.6 | 10.8 ± 0.9 |

| 12 | 490.5 ± 40.2 | 14.2 ± 1.2 | 18.2 ± 1.5 | 10.3 ± 0.8 |

| AAZ * | 250 | 12 | 25 | 5.7 |

AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor used as a reference. researchgate.netnih.gov

Interactions with Penicillin-Binding Proteins (PBP)

The 4(3H)-quinazolinone core has been identified as a novel scaffold for the development of antibacterial agents that target penicillin-binding proteins (PBPs). nih.gov These enzymes are crucial for the synthesis of the bacterial cell wall, and their inhibition leads to bacterial cell death. The discovery of 4(3H)-quinazolinones as PBP inhibitors was facilitated by in silico screening of large compound libraries for binding to PBP2a, a key PBP in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One such quinazolinone compound was found to inhibit both PBP1 and PBP2a in MRSA. nih.gov Interestingly, this compound was also observed to bind to the allosteric site of PBP2a, a mechanism of action that is also seen with the advanced cephalosporin, ceftaroline. nih.gov This allosteric binding induces a conformational change in the active site, making it more susceptible to inhibition. nih.gov

While the initial discoveries focused on the broader 4(3H)-quinazolinone class, the exploration of derivatives, including those with substitutions at the 2-position, is a logical progression in the development of these antibacterial agents. The structure-activity relationship studies of these compounds are essential for optimizing their potency and pharmacokinetic properties. nih.gov

Cellular Pathway Modulation by Quinazolinone Derivatives

Beyond direct enzyme inhibition, quinazolinone derivatives have been shown to modulate critical cellular pathways, leading to outcomes such as the regulation of the cell cycle and the induction of apoptosis. These effects are often downstream consequences of their interactions with various molecular targets.

Cell Cycle Regulation

Quinazolinone derivatives have been demonstrated to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. mdpi.com This disruption of the cell cycle is a key mechanism of their anticancer activity. For instance, some quinazolinone-chalcone and quinazolinone-pyridazine hybrids have been shown to cause cell cycle arrest at the G1 or G2/M phases in different cancer cell lines. tandfonline.com

A novel 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d , was found to induce cell cycle arrest at the S phase in HepG2 cells. mdpi.com This effect is likely linked to its ability to inhibit multiple protein kinases that are involved in cell cycle control. mdpi.com Similarly, other quinazolinone derivatives have been reported to induce G2/M phase arrest by upregulating cell cycle regulatory proteins. mdpi.com The specific phase of cell cycle arrest can vary depending on the chemical structure of the quinazolinone derivative and the type of cancer cell being studied.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Quinazolinone derivatives have been widely reported to trigger apoptosis in various cancer cell lines. tandfonline.comnih.gov This process is often mediated through both intrinsic and extrinsic apoptotic pathways. nih.gov

The 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d , was shown to be a potent inducer of apoptosis in HepG2 cells. mdpi.com The apoptotic activity of this compound was associated with the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com The release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway, has also been observed in cells treated with quinazolinone derivatives. nih.gov The ability of these compounds to induce apoptosis underscores their potential as therapeutic agents for the treatment of cancer. mdpi.comtandfonline.com

Table 3: Apoptotic Gene Expression Modulation by a 2-Sulfanylquinazolin-4(3H)-one Derivative (Compound 5d) in HepG2 Cells

| Gene | Fold Change in Expression (Treated vs. Untreated) |

|---|---|

| Bax | ~3-fold increase |

| Caspase-3 | ~3-fold increase |

| Caspase-9 | ~2-fold increase |

| Bcl-2 | ~0.4-fold decrease |

Data reflects the relative gene expression changes upon treatment with compound 5d. mdpi.com

Anti-Proliferative Mechanisms

Derivatives of this compound belong to the broader class of quinazolinones, which have been extensively investigated for their potent anti-proliferative activities. mdpi.com Research indicates that these compounds exert their anticancer effects through a variety of complex and interconnected mechanisms, primarily by interfering with critical cellular processes required for tumor growth and survival. researchgate.netnih.gov The primary anti-proliferative strategies employed by these derivatives include the inhibition of tubulin polymerization, targeted kinase inhibition, induction of cell cycle arrest, and provocation of apoptosis. mdpi.comnih.gov

Inhibition of Tubulin Polymerization

A significant anti-proliferative mechanism for quinazolinone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. mdpi.com Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport. acs.org By preventing the assembly of tubulin monomers into functional microtubules, these compounds effectively halt the cell division process, which is a hallmark of cancer. mdpi.com

For instance, certain quinazolin-4(3H)-one derivatives have been shown to interact with the colchicine (B1669291) binding site on β-tubulin. acs.org This interaction prevents the conformational transition from a curved to a straight structure in the αβ-tubulin heterodimer, which is necessary for microtubule assembly. acs.org This disruption leads to the destabilization of microtubules, ultimately triggering cell cycle arrest and apoptosis. acs.orgrsc.org The efficacy of these compounds as tubulin polymerization inhibitors has been demonstrated in various cancer cell lines, including breast, prostate, and lung cancer. acs.orgrsc.org

| Derivative Family | Mechanism | Key Findings | Reference Cell Lines |

| Quinazolinone Sulfamates | Inhibition of tubulin assembly; Interaction with colchicine binding site. | Destabilizes microtubules by preventing the necessary conformational change in αβ-tubulin. | DU-145 (Prostate), Breast Cancer Cell Lines |

| 2-Styrylquinazolin-4(3H)-ones | Inhibition of tubulin polymerization. | Induces G2/M cell cycle arrest; demonstrates sub-micromolar cytotoxicity. | HT29 (Colon), U87 (Glioblastoma), A2780 (Ovarian), H460 (Lung) |

| 2,3-Dihydroquinazolin-4(1H)-ones | Complete inhibition of tubulin polymerization. | Leads to potent G2 + M cell cycle arrest, comparable to known inhibitors like nocodazole. | HT29 (Colon), U87 (Glioblastoma), A2780 (Ovarian), H460 (Lung), BE2-C (Neuroblastoma) |

Kinase Inhibition

Quinazolinone derivatives are well-documented as potent inhibitors of various protein kinases, which are enzymes that play a pivotal role in signaling pathways that control cell growth, proliferation, and differentiation. mdpi.comnih.gov Many cancers are driven by aberrant kinase activity, making these enzymes prime targets for therapeutic intervention. mdpi.com The quinazoline scaffold is a key feature in several clinically approved kinase inhibitors. mdpi.com

Derivatives have shown inhibitory activity against a range of kinases, including:

Epidermal Growth Factor Receptor (EGFR) : Many 4-anilinoquinazoline (B1210976) derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase (TK), blocking downstream signaling pathways that promote cell proliferation. mdpi.comekb.eg

Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR, particularly VEGFR-2, is a key mechanism for blocking angiogenesis, the process by which tumors form new blood vessels to sustain their growth. mdpi.com

Aurora Kinase A : This kinase is a critical regulator of the cell cycle. Its inhibition by quinazolin-4(3H)-one derivatives can induce G2/M phase arrest and apoptosis, even in cancer cells that have developed resistance to other therapies like EGFR inhibitors. nih.gov

Other Kinases : Research has identified derivatives active against RAF kinase, HER2, and cyclin-dependent kinase 2 (CDK2), demonstrating the scaffold's versatility for developing multi-targeted kinase inhibitors. mdpi.comnih.gov

| Derivative/Compound | Target Kinase(s) | Observed Effect | Cancer Cell Line(s) |

| Benzimidazole-quinazolinone derivative (108) | RAF kinase | G2/M phase cell cycle arrest, apoptosis induction. | A-375 (Melanoma) |

| BIQO-19 | Aurora Kinase A | G2/M phase arrest, apoptosis induction. | H1975 (NSCLC), EGFR-TKI-resistant cells |

| Quinazolin-4(3H)-one derivatives (2i, 3i) | CDK2, HER2, EGFR | Potent enzyme inhibition; act as ATP-competitive or non-competitive inhibitors. | MCF-7 (Breast), A2780 (Ovarian) |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | VEGFR2, EGFR, c-Met, RET | Broad-spectrum cytotoxicity, apoptosis induction. | MCF-7 (Breast), HepG2 (Hepatocellular), HeLa (Cervical) |

Cell Cycle Arrest and Apoptosis Induction

The culmination of mechanisms like tubulin destabilization and kinase inhibition is often cell cycle arrest and the subsequent induction of apoptosis (programmed cell death). mdpi.com By disrupting the cellular machinery required for mitosis, quinazolinone derivatives frequently cause cells to accumulate in the G2/M phase of the cell cycle. mdpi.comnih.gov

This prolonged arrest at a critical checkpoint triggers internal cellular signaling cascades that lead to apoptosis. nih.gov Evidence for apoptosis induction includes the activation of key executioner proteins like caspases (e.g., caspase-3, caspase-8) and the modulation of apoptosis-regulating proteins from the Bcl-2 family, such as the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. mdpi.commdpi.com The ability to induce apoptosis is a critical feature of an effective anticancer agent, as it leads to the direct elimination of malignant cells. researchgate.net

Computational Chemistry and in Silico Approaches for 3 Isopropyl 2 Mercaptoquinazolin 4 3h One Research

Molecular Docking Studies of Quinazolinone Ligands

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinazolinone research, it is frequently used to understand how these ligands fit into the active sites of proteins and to predict their potential as inhibitors. nih.gov

Docking studies reveal the specific interactions that stabilize the ligand-protein complex. For quinazolinone derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. mdpi.com For instance, in studies involving 2-sulfanylquinazolin-4(3H)-one derivatives and various protein kinases (like VEGFR2, EGFR, HER2, and CDK2), specific amino acid residues in the ATP binding pocket are identified as key interaction points. mdpi.com The analysis of these interactions is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

A common finding is the involvement of the quinazolinone core in forming hydrogen bonds, while substituted groups at different positions contribute to hydrophobic interactions. For example, in the active site of VEGFR2, amino acids such as Leu840, Val848, and Phe1047 have been found to engage in hydrophobic interactions with quinazolinone ligands. mdpi.com Similarly, docking of thioxoquinazoline derivatives into the active site of human cyclin-dependent kinase 2 (CDK2) has also shown favorable interactions. scispace.com

Table 1: Examples of Interactions between Quinazolinone Derivatives and Protein Targets

| Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|

| VEGFR2 | Asp1046 | Hydrogen Bond |

| VEGFR2 | Leu840, Val848, Ala866, Lys868, Phe1047 | Hydrophobic Interaction |

| CDK2 | Not specified | Favorable Docking Interactions |

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein, with lower energy values typically indicating a more stable complex. researchgate.net

Studies on novel 2-sulfanylquinazolin-4(3H)-one derivatives have demonstrated a correlation between their calculated binding affinities and their experimentally observed biological activities. mdpi.com For example, a particularly active compound against several cancer cell lines showed a docking score of -6.150 and a binding energy of -46.976 kcal/mol when docked into the VEGFR2 active site. mdpi.com In another study, various iodinated 4-(3H)-quinazolinone derivatives were docked against dihydrofolate reductase (DHFR), and the results revealed a good correlation between the experimental cytotoxic activity and the calculated binding affinity. nih.gov These predictions are vital for prioritizing compounds for synthesis and further biological testing.

Table 2: Predicted Binding Affinities for a Quinazolinone Derivative (Compound 5d) against Kinase Targets

| Kinase Target | Docking Score | Binding Energy (kcal/mol) |

|---|

Data sourced from a study on 2-sulfanylquinazolin-4(3H)-one derivatives. mdpi.com

Molecular Dynamics (MD) Simulations for Quinazolinone Systems

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of these complexes over time. nih.gov MD simulations are used to assess the stability of the predicted binding poses and to explore the conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net

The stability of a ligand-receptor complex during an MD simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. researchgate.net A stable complex will typically show the RMSD value converging to a plateau, indicating that the system has reached equilibrium. researchgate.net For quinazolinone-based inhibitors, MD simulations have been used to confirm the stability of their complexes with targets like the epidermal growth factor receptor (EGFR). nih.gov Low Root Mean Square Fluctuation (RMSF) values for the ligand and key active site residues further indicate a stable binding interaction. researchgate.netresearchgate.net These simulations confirm that the interactions observed in docking are maintained in a dynamic, more physiologically relevant environment.

MD simulations provide a detailed view of the dynamic interactions and binding modes between quinazolinone ligands and their protein targets. nih.gov They can reveal how the ligand adjusts its conformation within the binding pocket and how the protein itself may undergo subtle conformational changes to accommodate the ligand. nih.gov This dynamic picture is crucial for understanding the mechanism of inhibition. For example, a ligand might initially bind in one orientation but then shift to form more stable interactions over time. This information is invaluable for lead optimization, as it can highlight key dynamic features that contribute to high-affinity binding. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of quinazolinone molecules. nih.govnih.gov These calculations provide insights into molecular structure, reactivity, and spectroscopic properties. mdpi.com

DFT is used to optimize the ground-state geometry of molecules like 3-isopropyl-2-mercaptoquinazolin-4(3H)-one and its derivatives. nih.govnih.gov From the optimized structure, various electronic properties can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. nih.govnih.gov

Other calculated parameters include ionization potential, electron affinity, electronegativity, hardness, and softness. nih.govmdpi.com These descriptors help in understanding the molecule's behavior as an electron donor or acceptor, which is fundamental to its interaction with biological receptors. mdpi.com The quantitative structure-activity relationship (QSAR) properties derived from these calculations can be correlated with biological activities, providing a theoretical basis for the observed efficacy of these compounds. nih.govnih.gov

Table 3: Quantum Chemical Parameters Calculated via DFT for Quinazolinone Derivatives

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (Egap) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. nih.gov |

| Hardness (η) | A measure of resistance to change in electron distribution. nih.gov |

| Softness (S) | The reciprocal of hardness; indicates higher reactivity. nih.gov |

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical properties and biological activity. Through computational methods like Density Functional Theory (DFT), researchers can analyze various electronic parameters, including the distribution of electron density, molecular orbitals, and electrostatic potential.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In studies of related S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, the HOMO-LUMO energy gap has been calculated to understand their stability and charge transfer interactions. nih.gov For instance, the HOMO-LUMO energy gaps for some selective derivatives were found to be in the range that indicates stable structures and the potential for charge transfer interactions within the molecules. nih.gov The distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital Energies of Representative S-substituted 2-mercaptoquinazolin-4(3H)-one Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Derivative 4 | Data not available | Data not available | -0.3125 |

| Derivative 17 | Data not available | Data not available | -0.2834 |

| Derivative 20 | Data not available | Data not available | -0.28949 |

| Note: The negative energy values are indicative of a stable structure. Data extracted from a study on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives. nih.gov |

Reaction Mechanism Predictions

Computational chemistry also provides powerful tools for elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, offering a detailed picture of the reaction pathway. This is particularly useful for understanding the synthesis and chemical transformations of complex molecules like this compound.

The synthesis of 2-mercaptoquinazolin-4(3H)-one derivatives often involves multi-step reactions. For example, the synthesis of a related compound, 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide, is achieved through the reaction of 4-(2-isothiocyanatoethyl)benzenesulfonamide, triethylamine, and 2-aminobenzoic acid in boiling ethanol (B145695). nih.gov Computational studies can model such reactions to predict the most likely mechanism, identify key intermediates, and rationalize the observed product distribution.

For this compound, computational modeling could be employed to investigate various reactions, such as its S-alkylation or oxidation. Such studies would involve calculating the energies of reactants, intermediates, transition states, and products to determine the most energetically favorable reaction pathway. While specific computational studies on the reaction mechanisms of this compound were not found in the provided search results, the methodologies are well-established and could provide significant insights into its chemical behavior. These computational approaches are frequently used in the broader field of quinazolinone chemistry to support experimental findings and guide the synthesis of new derivatives. nih.govarabjchem.orgmdpi.com

Analytical and Spectroscopic Characterization Methods for 3 Isopropyl 2 Mercaptoquinazolin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the number, connectivity, and chemical environment of hydrogen atoms. For 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, the spectrum is expected to show distinct signals corresponding to the isopropyl group and the aromatic quinazolinone core. A broad singlet, attributable to the N-H proton, is also anticipated, which may exhibit tautomerism with the S-H proton of the mercapto group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH(CH₃ )₂ | ~ 1.5 - 1.7 | Doublet |

| -CH (CH₃)₂ | ~ 4.8 - 5.2 | Septet / Multiplet |

| Aromatic H (4 protons) | ~ 7.2 - 8.2 | Multiplets |

| N-H / S-H | ~ 12.0 - 13.5 | Broad Singlet |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional groups. The spectrum for this compound would be characterized by signals for the aliphatic isopropyl carbons, the aromatic carbons of the fused benzene (B151609) ring, a carbonyl carbon, and a thiocarbonyl carbon. The C=S carbon is typically found significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH(C H₃)₂ | ~ 19 - 21 |

| -C H(CH₃)₂ | ~ 50 - 55 |

| Aromatic C | ~ 115 - 140 |

| C=O (Amide) | ~ 160 - 165 |

| C=S (Thioamide) | ~ 175 - 180 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features. Data from PubChem indicates an available spectrum obtained via the KBr wafer technique. researchgate.net The analysis of various quinazolinone derivatives consistently shows strong absorptions for the amide carbonyl and other characteristic groups. sapub.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | ~ 3100 - 3250 |

| Aromatic C-H | Stretching | ~ 3000 - 3100 |

| Aliphatic C-H (isopropyl) | Stretching | ~ 2870 - 2970 |

| C=O (Amide I band) | Stretching | ~ 1660 - 1690 |

| C=C (Aromatic) | Stretching | ~ 1590 - 1615, 1470 - 1500 |

| C=S (Thioamide) | Stretching | ~ 1200 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₂N₂OS), the molecular weight is 220.29 g/mol . researchgate.net

The electron impact (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 220. The fragmentation pattern is predicted to involve characteristic losses of the isopropyl substituent and cleavages within the quinazolinone ring. Studies on similar structures show predictable fragmentation pathways.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 177 | [M - C₃H₇]⁺ (Loss of isopropyl radical) |

| 178 | [M - C₃H₆]⁺ (Loss of propene) |

| 161 | [M - C₃H₇, -O]⁺ or [M - C₃H₆, -OH]⁺ |

| 119 | [C₇H₅NO]⁺ (Fragment from quinazolinone core) |

Elemental Analysis

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized compound. The experimental values are compared against the theoretical percentages calculated from the molecular formula (C₁₁H₁₂N₂OS). For a pure sample, the experimental and theoretical values should agree closely.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 59.97% |

| Hydrogen | H | 1.01 | 5.49% |

| Nitrogen | N | 14.01 | 12.72% |

| Oxygen | O | 16.00 | 7.26% |

| Sulfur | S | 32.07 | 14.56% |

Other Advanced Spectroscopic and Analytical Techniques (e.g., UV-Vis)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Quinazolinone derivatives are known to be chromophoric and exhibit characteristic absorption spectra. sapub.org Typically, these compounds display two primary absorption bands. researchgate.net

π → π* Transitions: A high-intensity absorption band is generally observed in the 240–300 nm region, corresponding to electronic transitions within the aromatic π-system of the quinazolinone ring.

n → π* Transitions: A lower-intensity band is expected at longer wavelengths, typically between 310–425 nm. researchgate.net This absorption is attributed to the transition of non-bonding electrons (from the oxygen, nitrogen, and sulfur atoms) to anti-bonding π* orbitals.

The exact position and intensity of these bands can be influenced by the solvent and the presence of various substituents on the quinazolinone core.

Future Directions and Research Perspectives in Quinazolinone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazolinone derivatives has been a subject of extensive research, leading to a variety of established methods. However, the future direction emphasizes the development of methodologies that are not only efficient but also environmentally benign and sustainable. researchgate.net Traditional methods often require harsh conditions, hazardous solvents, or expensive catalysts. researchgate.net Modern approaches aim to overcome these limitations.

Key areas of development include:

Green Chemistry Approaches: The use of eco-friendly solvents, or solvent-free conditions, is a significant trend. frontiersin.org For instance, ultrasound-promoted synthesis in ionic liquids has been shown to produce 4(3H)-quinazolinones with high yields without the need for conventional organic solvents. ujpronline.com Similarly, visible light-induced, catalyst-free, one-pot reactions are gaining traction for their sustainability and efficiency. researchgate.net

Advanced Catalysis: Research is moving towards novel catalytic systems that are more efficient and reusable. This includes the use of nanocatalysts, such as functionalized SBA-15, which offer high surface area, easy recovery, and high yields in the synthesis of 4-oxo-quinazoline derivatives. nih.gov Metal-mediated synthesis, employing catalysts like copper and palladium, continues to evolve, enabling complex molecular constructions under milder conditions. frontiersin.orgujpronline.com

One-Pot and Multicomponent Reactions: These strategies are highly valued for their atom economy and operational simplicity, reducing waste and purification steps. ujpronline.com Methodologies that allow the condensation of multiple starting materials in a single step, such as the iodine/ammonium (B1175870) acetate-assisted three-component synthesis, are being refined to produce highly substituted quinazolines efficiently. frontiersin.org

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction times, improve yields, and promote cleaner reactions compared to conventional heating. ujpronline.comnih.gov Microwave-assisted synthesis has been successfully applied to create quinazoline (B50416) derivatives containing α-aminophosphonates, demonstrating the technique's versatility. nih.gov

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but also often provide access to novel chemical diversity, which is crucial for drug discovery.

| Synthesis Method | Key Features | Example Catalyst/Condition | Reference(s) |

| Ultrasound-Promoted Synthesis | Fast, efficient, often solvent-free or uses green solvents. | Ionic liquid (BMImBF4) | ujpronline.com |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Solvent-catalyst-free | nih.gov |

| Nanocatalysis | High efficiency, reusability, high surface area. | Functionalized SBA-15 | nih.gov |

| Visible Light-Induced Synthesis | Sustainable, eco-friendly, catalyst-free. | One-pot, three-component reaction | researchgate.net |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Iodine/Ammonium Acetate (B1210297) | frontiersin.org |

Exploration of New Pharmacological Targets and Therapeutic Areas

Quinazolinone derivatives have a well-documented history of diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govwisdomlib.orgactascientific.com Future research is aimed at moving beyond these established areas to explore novel molecular targets and address unmet therapeutic needs, particularly in complex diseases. nih.gov

The expansion into new therapeutic frontiers includes:

Targeting Novel Cancer Pathways: While quinazolinones are known EGFR and VEGFR inhibitors, new research is identifying their potential to modulate other critical cancer targets. nih.gov For example, derivatives have been designed as potent inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), an emerging target in cancer therapy, particularly for gastric cancer. nih.gov Others are being investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP-1), an enzyme crucial for DNA repair in cancer cells. snv63.ru

Anti-Infective Agents for Resistant Pathogens: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. nih.gov Quinazolinone derivatives are being explored as potential solutions. Research into 4(3H)-quinazolinones linked to 1,2,3-triazole hybrids has shown activity against multi-drug resistant strains of Mycobacterium tuberculosis. nih.gov Other derivatives are being designed to inhibit quorum sensing in bacteria like P. aeruginosa, offering an alternative to traditional antibiotics by disrupting bacterial communication and virulence. mdpi.com

Neurodegenerative Diseases: The ability of quinazolinones to cross the blood-brain barrier makes them suitable candidates for CNS disorders. nih.gov Research is focusing on their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. tandfonline.com

Metabolic Disorders: The therapeutic scope of quinazolinones is expanding to include conditions like diabetes. wisdomlib.org Specific derivatives have been synthesized and shown to inhibit alpha-glucosidase, an enzyme involved in glucose metabolism, highlighting their potential as anti-diabetic agents. researchgate.net

This exploration is often facilitated by molecular hybridization, where the quinazolinone core is combined with other pharmacophores (e.g., chalcones, triazoles, sulfonamides) to create hybrid molecules with enhanced potency and the ability to interact with multiple biological targets. nih.govtandfonline.comrsc.org

| Therapeutic Area | Pharmacological Target | Example Compound Type | Reference(s) |

| Oncology | USP7, PARP-1, Tubulin Polymerization | Quinazolin-4(3H)-one derivatives | nih.govnih.govsnv63.ru |

| Infectious Diseases | Mycobacterium tuberculosis, Quorum Sensing (PqsR) | Quinazolinone-1,2,3-triazole hybrids | nih.govmdpi.com |

| Neurodegenerative Disorders | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Quinazolinone derivatives | tandfonline.com |

| Metabolic Disorders | Alpha-glucosidase | Quinazolinone-pyrazole hybrids | researchgate.net |

Advanced SAR and Computational Design for Optimized Quinazolinone Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. tandfonline.com For quinazolinones, SAR studies have revealed that substitutions at positions C2, C3, C6, and C8 are particularly significant for modulating pharmacological effects. nih.govactascientific.com The future of quinazolinone design lies in integrating these traditional SAR principles with advanced computational tools to create more potent and selective compounds.

Key advancements in this area include:

Detailed SAR Elucidation: Systematic modifications of the quinazolinone scaffold continue to yield crucial information. For instance, studies have shown that bulky, hydrophobic, and electron-withdrawing groups at specific positions can be essential for anti-proliferative activity. nih.govrsc.org In other cases, the presence of a halogen atom at position 7 has been found to favor anticonvulsant activity. nih.gov This detailed understanding allows for the rational design of next-generation compounds. acs.org

Computational Chemistry and Molecular Modeling: In silico techniques are becoming indispensable for accelerating drug discovery. frontiersin.org Molecular docking is widely used to predict the binding modes and affinities of novel quinazolinone derivatives within the active sites of target proteins like EGFR and PARP-1. snv63.runih.gov This helps in prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are being constructed to provide predictive models that can guide future structural modifications. rsc.org These models quantitatively correlate the 3D properties of molecules with their biological activities, offering a powerful tool for lead optimization.

In Silico ADME Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for developing viable drug candidates. Computational tools are now routinely used to assess the drug-likeness of newly designed quinazolinones, ensuring that promising compounds also possess favorable pharmacokinetic profiles. snv63.ru

The synergy between empirical SAR data and predictive computational models allows for a more rational and efficient design cycle, reducing the time and cost associated with discovering optimized quinazolinone compounds. frontiersin.orgrsc.org

Integration of Multidisciplinary Approaches in Quinazolinone Research

The complexity of modern drug discovery necessitates a shift away from siloed research towards a more integrated, multidisciplinary approach. researchgate.netnih.gov The future of quinazolinone research will be characterized by the convergence of expertise from various scientific fields to tackle complex therapeutic challenges.

This integration manifests in several ways:

Combining Synthesis, Biology, and Computation: A common research paradigm now involves the rational design of compounds using computational methods (e.g., molecular docking), followed by their chemical synthesis, and subsequent biological evaluation (in vitro and sometimes in vivo). nih.govnih.govresearchgate.net The results from biological testing are then used to refine the computational models, creating a feedback loop that drives the optimization process.

Molecular Hybridization: This strategy inherently combines knowledge of different pharmacophores and their respective biological targets. rsc.org Developing a quinazolinone-chalcone hybrid for anticancer activity, for example, requires expertise in the medicinal chemistry of both scaffolds to create a synergistic molecule. mdpi.com

Chemico-Genomic and Proteomic Approaches: To identify novel targets and understand the mechanisms of action of quinazolinone compounds, researchers are increasingly employing systems biology approaches. These methods can reveal how a compound affects global gene expression or protein interaction networks within a cell, providing a more holistic view of its biological effects.

Collaborative Research Models: The advancement of quinazolinone chemistry will increasingly depend on collaborations between synthetic chemists, medicinal chemists, computational biologists, pharmacologists, and clinicians. frontiersin.org This collaborative ecosystem fosters innovation and ensures that research is directed towards clinically relevant problems.

By integrating these diverse disciplines, researchers can more effectively navigate the path from initial hit discovery to the development of clinically viable drug candidates based on the versatile quinazolinone scaffold.

Q & A

Q. What are the optimized synthetic routes for 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, and how can reaction yields be improved?

A common method involves condensation of 3-formyl-2-mercaptoquinoline derivatives with isopropylamine or its equivalents under reflux conditions. For example, reacting 3-formyl-2-mercaptoquinoline with 2-aminobenzamide in DMF using Na₂S₂O₅ as a catalyst at 150°C for 4 hours, followed by precipitation in ice-water, yields the target compound . Optimizing solvent choice (e.g., DMF for high polarity), catalyst loading (Na₂S₂O₅ at 1.2 equivalents), and reaction time (4–6 hours) can improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product homogeneity .

Q. How can the structural identity and purity of this compound be confirmed?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying substituent positions and stereochemistry .

- Spectroscopic methods : ¹H/¹³C NMR (e.g., quinazolinone carbonyl at ~165 ppm), FTIR (C=O stretch at ~1680 cm⁻¹), and HRMS (exact mass ±5 ppm) are critical .

- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize oxidation of the mercapto group (-SH). Avoid exposure to light, moisture, and strong oxidizers. Conduct stability studies using accelerated thermal degradation (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound derivatives in neurological disease models?

- Derivatization : Synthesize analogs (e.g., substituent variations at the 3-isopropyl or 2-mercapto positions) via hydrazine or alkylation reactions .

- In vitro assays : Evaluate acetylcholinesterase (AChE) inhibition (Ellman’s method) or amyloid-β aggregation (Thioflavin T assay) at 10–100 µM concentrations .

- In vivo models : Use transgenic Alzheimer’s mice (e.g., APP/PS1) to assess cognitive improvement in Morris water maze tests .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Impurity profiling : Employ LC-MS/MS to detect trace byproducts (e.g., oxidation to disulfides or incomplete substitution).

- Isotopic labeling : Use ¹³C-labeled precursors to track unexpected side reactions during synthesis.

- Crystallographic validation : Compare experimental XRD data with computational models (e.g., Mercury software) to confirm structural consistency .

Q. What computational strategies predict the binding affinity of this compound to therapeutic targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., AChE or β-secretase). Validate with MD simulations (GROMACS, 50 ns trajectories) to assess binding stability .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .

Methodological Considerations

- Data reproducibility : Always include positive controls (e.g., donepezil for AChE assays) and triplicate measurements.

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal ethics committee approval.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products